molecular formula C12H12N2S B11889265 2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline

2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11889265
M. Wt: 216.30 g/mol
InChI Key: DPLOPDHSGBUZNQ-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that features a quinoxaline core with a thiophene ring attached at the second position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoxaline and thiophene moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline typically involves the condensation of a thiophene derivative with a quinoxaline precursor. One common method is the cyclization of 2-aminothiophene with an appropriate diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted thiophene and quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic applications.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and quinoxaline moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2-thiophenemethanol.

    Quinoxaline derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline.

Uniqueness

2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline is unique due to the combination of the thiophene and quinoxaline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-thiophen-2-yl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C12H12N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-7,11,13-14H,8H2

InChI Key

DPLOPDHSGBUZNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C3=CC=CS3

Origin of Product

United States

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